molecular formula C29H33NO4S B558104 Boc-pen(trt)-OH CAS No. 135592-13-1

Boc-pen(trt)-OH

Cat. No.: B558104
CAS No.: 135592-13-1
M. Wt: 491.6 g/mol
InChI Key: GFULWLRDJMLHCD-XMMPIXPASA-N
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Description

Boc-pen(trt)-OH, also known as N-tert-butoxycarbonyl-S-trityl-L-penicillamine, is a derivative of penicillamine. Penicillamine is an amino acid that is commonly used in peptide synthesis due to its unique structural properties. The compound this compound is particularly valuable in the field of peptide chemistry for its role in native chemical ligation, a method used to join two peptide fragments together.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-pen(trt)-OH typically involves the protection of the amino and thiol groups of penicillamine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the thiol group using trityl (trt). The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of this compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Boc-pen(trt)-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The trityl group can be selectively removed under mild acidic conditions, revealing the thiol group which can then participate in native chemical ligation reactions .

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically longer peptide chains formed by the ligation of smaller peptide fragments. The use of this compound allows for the formation of peptides with specific sequences and structures.

Scientific Research Applications

Boc-pen(trt)-OH has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Boc-pen(trt)-OH involves its role in native chemical ligation. The compound’s thiol group participates in a thiol-exchange reaction with a peptide thioester, forming a new peptide bond. This reaction is highly specific and efficient, allowing for the precise assembly of peptide sequences .

Comparison with Similar Compounds

    N-tert-butoxycarbonyl-L-cysteine: Similar to Boc-pen(trt)-OH, this compound is used in peptide synthesis but lacks the steric hindrance provided by the trityl group.

    N-tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine: Another thiol-protected amino acid used in peptide synthesis, offering different protection and deprotection profiles.

Uniqueness: this compound is unique due to its combination of Boc and trityl protecting groups, which provide both steric protection and ease of deprotection. This makes it particularly valuable in the synthesis of sterically demanding peptides and proteins .

Properties

IUPAC Name

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFULWLRDJMLHCD-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566755
Record name N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135592-13-1
Record name N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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